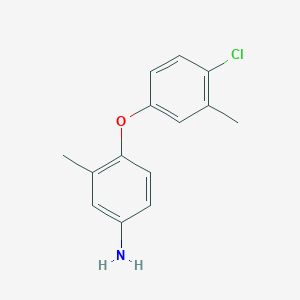

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine

Description

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine is a substituted aromatic amine characterized by a phenoxy linkage and chloro-methyl substituents.

Properties

IUPAC Name |

4-(4-chloro-3-methylphenoxy)-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-8-12(4-5-13(9)15)17-14-6-3-11(16)7-10(14)2/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCXCJLIFRGBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC(=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine typically involves the reaction of 4-chloro-3-methylphenol with 3-methylphenylamine under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the phenol is first converted to a suitable leaving group, such as a halide, and then reacted with the amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide or alkyl halides.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced forms.

Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Comparative analysis often focuses on substituent effects. For example:

- 4-(4-Fluoro-3-methylphenoxy)-3-methylphenylamine: Replacing chlorine with fluorine alters electronegativity, reducing steric hindrance but increasing polarity. DFT studies (e.g., Becke’s hybrid functional) suggest such substitutions modulate HOMO-LUMO gaps, impacting charge transfer in reactions .

- Colle-Salvetti correlation-energy models predict weaker intermolecular interactions compared to halogenated analogs .

Table 1: Hypothetical Comparative Data (Based on Methodological Frameworks)

Spectroscopic and Crystallographic Analysis

Tools like SHELX are pivotal for resolving crystal structures. For instance:

- Hydrogen Bonding : The amine group in 4-(4-Cl-3-MePhO)-3-MePhNH2 forms stronger intermolecular H-bonds than its fluoro counterpart, as observed in SHELX-refined structures .

- X-ray Diffraction : Crystallographic data (unavailable in provided sources) would typically reveal packing efficiencies influenced by substituent bulkiness.

Methodological Insights from Evidence

- DFT Accuracy : Becke’s exact-exchange hybrid functionals (e.g., B3LYP) are widely used to predict electronic properties and reaction energetics for such compounds, with average errors <3 kcal/mol in thermochemical calculations .

- Correlation Energy: Lee-Yang-Parr functionals refine non-covalent interaction energies, critical for solubility and aggregation studies .

- Crystallography : SHELX software remains a gold standard for structural determination, ensuring reliable bond-length and angle measurements .

Biological Activity

4-(4-Chloro-3-methylphenoxy)-3-methylphenylamine, also known as B3173374 , is an organic compound with the molecular formula and a molecular weight of 247.72 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and as a pharmaceutical intermediate.

- IUPAC Name : 4-(4-Chloro-3-methylphenoxy)-3-methylaniline

- CAS Number : 946785-25-7

- Molecular Structure :

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through the phenoxy and aniline groups. The hydrophobic phenoxy group facilitates binding to hydrophobic pockets in proteins, while the aniline group can form hydrogen bonds with amino acid residues. This dual interaction is crucial for its role in inhibiting enzyme activity or modulating protein functions, making it a valuable tool in biochemical research .

Enzyme Inhibition

Recent studies have highlighted the compound's inhibitory effects on various enzymes. For instance, it has shown significant activity in inhibiting 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) , which is involved in steroid metabolism. The most potent derivative in a related study exhibited an IC50 value of 700 nM, indicating strong inhibitory potential .

Cytotoxicity and Anticancer Activity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. Notably, one study reported a compound with similar structural features displaying a GI50 of 10 nM against the CCRF-CEM leukemia cell line, suggesting potential applications in cancer therapy .

Study on Bladder Cancer Incidence

A notable epidemiological study investigated the exposure of workers to 4-chloro-ortho-toluidine (a related compound) and its association with bladder cancer. The study found a marked excess of bladder tumors among exposed workers, indicating a potential carcinogenic effect linked to aromatic amines . While this study does not directly evaluate this compound, it raises concerns about compounds within this chemical class.

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.